![molecular formula C12H14N4O B14154843 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol CAS No. 732248-42-9](/img/structure/B14154843.png)
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a phenolic structure with an allyl group and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the formation of the triazole ring followed by its attachment to the phenolic structure. One common method involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route may include steps such as N-alkylation, C-alkylation, and N-hydroxylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenolic group would yield quinones, while substitution reactions involving the allyl group could lead to various substituted derivatives .
科学研究应用
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1,2,3-Triazole derivatives: These compounds also feature a triazole ring but differ in the position of nitrogen atoms.
Phenolic compounds: Compounds with a phenolic structure but different substituents.
Allyl-substituted compounds: Compounds with an allyl group attached to different core structures
Uniqueness
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its phenolic, allyl, and triazole functionalities. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
属性
CAS 编号 |
732248-42-9 |
|---|---|
分子式 |
C12H14N4O |
分子量 |
230.27 g/mol |
IUPAC 名称 |
2-prop-2-enyl-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10-5-3-6-11(12(10)17)7-15-16-8-13-14-9-16/h2-3,5-6,8-9,15,17H,1,4,7H2 |
InChI 键 |
FXWCABMJCVXJPX-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C(=CC=C1)CNN2C=NN=C2)O |
溶解度 |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


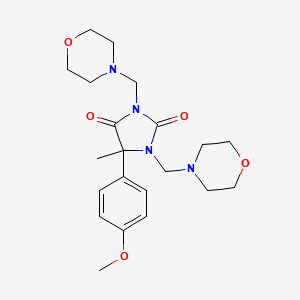
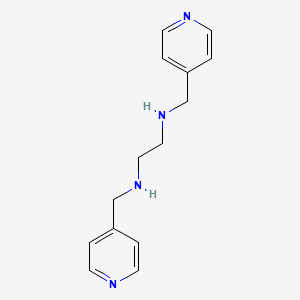
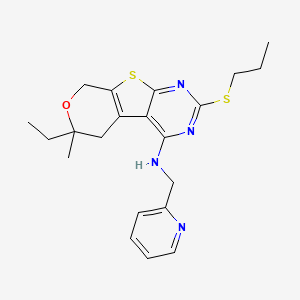
![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)
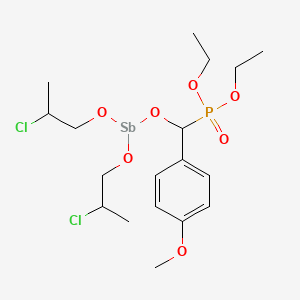

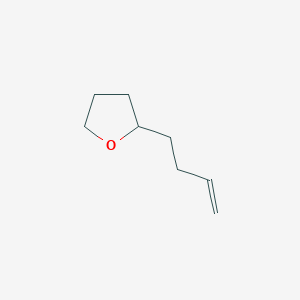
![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
